1-(2-methylphenyl)-N-{4-[(4-methylphenyl)sulfamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide
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Overview
Description
1-(2-methylphenyl)-N-{4-[(4-methylphenyl)sulfamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a carboxamide group, and sulfonamide functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methylphenyl)-N-{4-[(4-methylphenyl)sulfamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, including the formation of the pyrrolidine ring, introduction of the carboxamide group, and sulfonamide functionality. One common synthetic route involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as a dipeptide or an amino acid derivative.
Introduction of the Carboxamide Group: This step involves the reaction of the pyrrolidine intermediate with a carboxylic acid derivative, such as an acid chloride or an ester, under appropriate conditions.
Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonyl chloride derivative, such as 4-methylbenzenesulfonyl chloride, in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, automated synthesis, and purification methods like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(2-methylphenyl)-N-{4-[(4-methylphenyl)sulfamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
1-(2-methylphenyl)-N-{4-[(4-methylphenyl)sulfamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2-methylphenyl)-N-{4-[(4-methylphenyl)sulfamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
- 1-[(4-Methylphenyl)sulfonyl]-2,3-dihydro-4(1H)-quinolinone
- 1-[(4-Methylphenyl)sulfonyl]-N-(2-phenyl-2-propanyl)-1H-indazole-3-carboxamide
Uniqueness
1-(2-methylphenyl)-N-{4-[(4-methylphenyl)sulfamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its pyrrolidine ring and sulfonamide functionality make it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C25H25N3O4S |
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Molecular Weight |
463.6 g/mol |
IUPAC Name |
1-(2-methylphenyl)-N-[4-[(4-methylphenyl)sulfamoyl]phenyl]-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C25H25N3O4S/c1-17-7-9-21(10-8-17)27-33(31,32)22-13-11-20(12-14-22)26-25(30)19-15-24(29)28(16-19)23-6-4-3-5-18(23)2/h3-14,19,27H,15-16H2,1-2H3,(H,26,30) |
InChI Key |
CHTNIJHFKULDFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3CC(=O)N(C3)C4=CC=CC=C4C |
Origin of Product |
United States |
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